![molecular formula C11H14N2O5 B1376830 5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid CAS No. 1211529-82-6](/img/structure/B1376830.png)
5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid
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Overview
Description
5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid (hereafter referred to as the "target compound") is a heterocyclic organic molecule featuring a fused pyrrolooxazole core. Its structure includes a tert-butoxycarbonyl (Boc) protecting group at the 5-position and a carboxylic acid moiety at the 2-position. The Boc group enhances solubility and stability during synthetic processes, while the carboxylic acid enables further functionalization, making the compound a versatile intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and anticancer agents .
The synthesis of the target compound involves cyclization of a precursor using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as a coupling reagent, yielding a crystalline product with a melting point of 147–149°C . In vitro studies demonstrate its anticancer activity against MCF-7 breast cancer cells (IC₅₀ = 12.3 µM), attributed to its ability to disrupt intracellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired heterocyclic ring structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Catalysts such as palladium on carbon (Pd/C) and various acids or bases can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
The target compound belongs to a class of oxazole- and pyrrole-derived heterocycles. Below is a detailed comparison with structurally analogous compounds, emphasizing physicochemical properties, biological activity, and synthetic methodologies.
Table 1: Comparative Analysis of Key Parameters
Compound Name | Molecular Weight (g/mol) | Solubility in DMSO (mg/mL) | Melting Point (°C) | IC₅₀ (MCF-7, µM) | Acid Stability | Synthesis Method |
---|---|---|---|---|---|---|
Target Compound | 282.29 | 45 | 147–149 | 12.3 | Low (Boc cleavage) | HATU-mediated cyclization |
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrobenzo[d]oxazole-2-carboxylic acid (Compound B) | 279.29 | 32 | 162–164 | 18.7 | Moderate | DCC/DMAP coupling |
5-(Benzyloxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid (Compound C) | 316.31 | 28 | 138–140 | 9.8 | High | HATU-mediated cyclization |
5-(Morpholine-4-carbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid (Compound D) | 293.30 | 52 | 121–123 | 8.2 | High | DCC/DMAP coupling |
Structural and Functional Insights
Core Heterocycle Modifications :
- The target compound’s 5,6-dihydro-4H-pyrrolooxazole core provides a rigid, planar structure, favoring π-stacking interactions in biological systems. In contrast, Compound B’s tetrahydrobenzo[d]oxazole incorporates a benzene ring, increasing hydrophobicity and reducing solubility (32 mg/mL vs. 45 mg/mL) .
- Compound D replaces the Boc group with a morpholine-carbonyl moiety, introducing hydrogen-bonding capability. This enhances solubility (52 mg/mL) and potency (IC₅₀ = 8.2 µM) but lowers thermal stability (melting point = 121–123°C) .
Protecting Group Impact :
- The Boc group in the target compound offers superior solubility compared to Compound C’s benzyloxycarbonyl (Cbz) group. However, Cbz’s aromaticity in Compound C improves cell permeability, yielding a lower IC₅₀ (9.8 µM) .
- Acid stability varies significantly: Boc is labile under acidic conditions (e.g., trifluoroacetic acid), whereas Cbz and morpholine derivatives remain stable, influencing their utility in drug formulation .
Synthetic Efficiency :
- HATU-mediated cyclization (used for the target compound and Compound C) achieves higher yields (>75%) compared to DCC/DMAP methods (60–65% for Compounds B and D) .
Key Research Findings
- Morpholine’s Advantage : Compound D’s morpholine group demonstrates that polar substituents can simultaneously improve solubility and potency, suggesting avenues for further structural optimization .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid?
- Answer : The synthesis requires precise control of cyclization and protection/deprotection steps. The tert-butoxycarbonyl (Boc) group must be introduced early to protect reactive amines, as seen in analogous heterocyclic systems . Key steps include:
- Cyclization : Use Pd-catalyzed reductive conditions (e.g., formic acid derivatives as CO surrogates) to form the oxazole-pyrrolo fused ring .
- Purification : Employ reverse-phase chromatography or recrystallization in polar aprotic solvents to isolate the Boc-protected intermediate.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Answer : Use orthogonal analytical techniques:
- NMR : Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and oxazole protons (δ 7.0–8.5 ppm) .
- HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]+ or [M-Boc]+ fragments).
- IR : Verify carbonyl stretches (C=O at ~1680–1720 cm⁻¹ for oxazole and Boc groups) .
Q. What solvent systems are optimal for stabilizing this compound during storage?
- Answer : Store at –20°C in anhydrous DMSO or DMF to prevent Boc-group hydrolysis. Avoid aqueous buffers unless lyophilized. Stability studies in related thiazolidine-carboxylic acid derivatives suggest <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How can stereochemical outcomes in the dihydro-pyrrolo-oxazole core be controlled during synthesis?
- Answer : Stereoselectivity depends on:
- Catalyst design : Chiral Pd catalysts (e.g., BINAP ligands) induce enantioselectivity in cyclization steps, as demonstrated in azabicyclo systems .
- Temperature : Lower temperatures (–10°C to 0°C) favor kinetic control, reducing racemization.
- Substrate pre-organization : Intramolecular hydrogen bonding in intermediates (e.g., between the oxazole carbonyl and pyrrolo NH) directs ring closure stereochemistry .
Q. What experimental strategies resolve contradictions in catalytic efficiency data across different studies?
- Answer : Contradictions often arise from variations in:
- Catalyst loading : Optimize Pd(OAc)₂ concentrations (0.5–2 mol%) to balance cost and yield .
- Reductant choice : Compare formic acid vs. HCO₂H·DMPU for CO release kinetics.
- Statistical analysis : Use Design of Experiments (DoE) to isolate variables (e.g., pressure, solvent polarity) affecting cyclization yields.
Q. How can computational methods enhance mechanistic understanding of Boc-group stability under reaction conditions?
- Answer : Perform DFT calculations to:
- Model Boc-deprotection pathways (acid/base-catalyzed hydrolysis).
- Predict activation energies for competing side reactions (e.g., oxazole ring-opening).
- Validate with kinetic studies (e.g., Arrhenius plots) in solvents like THF or MeCN .
Q. What strategies mitigate decomposition during long-term kinetic studies of this compound?
- Answer :
- In situ monitoring : Use flow NMR or real-time IR to track degradation without sample extraction.
- Stabilizing additives : Add radical scavengers (e.g., BHT) or chelating agents (EDTA) to suppress metal-catalyzed oxidation.
- Low-temperature protocols : Conduct experiments at 4°C in degassed solvents to slow hydrolysis .
Q. Data Analysis & Contradiction Resolution
Q. How should researchers interpret conflicting NMR data for the dihydro-pyrrolo-oxazole protons?
- Answer : Discrepancies may arise from:
- Dynamic effects : Ring puckering in the dihydro-pyrrolo moiety causes proton splitting; variable-temperature NMR (VT-NMR) can resolve this.
- Solvent anisotropy : Compare spectra in CDCl₃ vs. DMSO-d6 to identify solvent-dependent shifts .
Q. What analytical workflows validate catalytic cycle hypotheses in Pd-mediated syntheses?
- Answer : Combine:
- Kinetic isotope effects (KIE) : Compare HCO₂H vs. DCO₂D to probe rate-determining steps.
- XAS/XPS : Characterize Pd oxidation states during catalysis.
- Isotopic labeling : Use ¹³CO₂H to track CO incorporation into the oxazole ring .
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6-dihydropyrrolo[3,4-d][1,3]oxazole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c1-11(2,3)18-10(16)13-4-6-7(5-13)17-8(12-6)9(14)15/h4-5H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBBPJYJAIKIKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)OC(=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.